Propanedinitrile, [1,1'-biphenyl]-4-yl-
Description
The compound’s structure consists of a central malononitrile (propanedinitrile) group linked to a biphenyl system, which imparts unique electronic and steric properties. Such compounds are of interest in materials science, organic electronics, and pharmaceutical chemistry due to their π-conjugated systems and electron-withdrawing nitrile groups, which enhance charge-transfer capabilities .
Properties
CAS No. |
92427-54-8 |
|---|---|
Molecular Formula |
C15H10N2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(4-phenylphenyl)propanedinitrile |
InChI |
InChI=1S/C15H10N2/c16-10-15(11-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15H |
InChI Key |
VGRMTZIIZROJRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedinitrile, [1,1’-biphenyl]-4-yl- can be synthesized through various synthetic routes. One common method involves the reaction of 4-bromobiphenyl with malononitrile in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of propanedinitrile, [1,1’-biphenyl]-4-yl- often involves large-scale reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [1,1’-biphenyl]-4-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Biphenyl-4,4’-dicarboxylic acid.
Reduction: 4,4’-Diaminobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
Propanedinitrile, [1,1’-biphenyl]-4-yl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of propanedinitrile, [1,1’-biphenyl]-4-yl- involves its interaction with specific molecular targets. The nitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Propanedinitrile derivatives vary significantly based on substituents attached to the aromatic or aliphatic backbone. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Electronic Properties : The biphenyl-substituted propanedinitrile (target compound) is expected to exhibit stronger π-conjugation and lower bandgap compared to aliphatic analogs like Propanedinitrile, [(2E)-1-ethyl-2-butenyl]methyl, due to the aromatic system .
- Solubility : Derivatives with polar groups (e.g., methoxy in C₁₅H₁₅N₃O) show enhanced solubility in organic solvents compared to purely aromatic systems .
- Applications : Biphenyl-based dinitriles are prioritized in optoelectronic devices, whereas aliphatic derivatives are more common in synthetic intermediates .
Stability and Thermal Behavior
- Thermal Stability : Biphenyl-containing dinitriles (e.g., C₂₄H₁₈N₄) typically exhibit higher thermal stability (>250°C) due to rigid aromatic frameworks, whereas aliphatic derivatives (e.g., C₁₀H₁₄N₂) degrade at lower temperatures (~150°C) .
- Photostability : Electron-withdrawing nitrile groups in biphenyl derivatives reduce photodegradation, making them suitable for long-term applications in light-emitting devices .
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